Sunset Yellow FCF
Overview
Description
Synthesis Analysis
Tin (IV) isopropoxide is synthesized through the chemical reaction of tin (IV) chloride with isopropanol. The process involves the substitution of chloride ions with isopropoxy groups, forming the desired tin compound along with the production of hydrochloric acid as a byproduct. This synthesis pathway is significant for producing highly pure tin (IV) isopropoxide, crucial for applications requiring high-quality materials (Martínez-Ferrero, Boubekeur, & Ribot, 2006).
Molecular Structure Analysis
The molecular structure of tin (IV) isopropoxide is characterized by the central tin atom being surrounded by four isopropoxide groups. This tetrahedral geometry is crucial for its reactivity and its ability to form complexes with other compounds. X-ray diffraction studies have shown that tin (IV) isopropoxide can adopt complex structures, including dimeric forms where two tin atoms are bridged by isopropoxide groups, indicating its versatility in forming various structural motifs (Martínez-Ferrero et al., 2006).
Chemical Reactions and Properties
Tin (IV) isopropoxide participates in various chemical reactions, including sol-gel processes for the synthesis of tin oxide films and nanoparticles. Its reactivity with water or moisture leads to hydrolysis, producing tin oxide and isopropanol. This property is exploited in the preparation of coatings and ceramic materials where tin oxide's electrical and optical properties are desired. The compound's ability to act as a catalyst in organic synthesis, such as esterification reactions, highlights its chemical versatility (Kikuta, Suzumori, Takagi, & Hirano, 2004).
Physical Properties Analysis
Tin (IV) isopropoxide is a colorless liquid at room temperature, with a high boiling point indicative of its low volatility. Its solubility in organic solvents like isopropanol, acetone, and benzene facilitates its use in various organic synthesis and material processing applications. The physical properties, such as viscosity and density, are crucial for its application in film formation and coatings.
Chemical Properties Analysis
The chemical properties of tin (IV) isopropoxide, including its reactivity towards water and organic compounds, make it a valuable reagent in materials science and organic chemistry. Its role as a precursor for tin-based oxides and its catalytic activity in organic transformations highlight its importance in chemical synthesis and material preparation.
For more information and detailed studies, the following references provide extensive insights into tin (IV) isopropoxide's synthesis, structure, and applications:
- Carboxylate‐Containing Tin(IV) Isopropoxides: Synthesis and Characterization (Martínez-Ferrero et al., 2006)
- Patterning of Tin Oxide Film from Photoreactive Precursor Solutions Prepared via the Addition of N‐Phenyldiethanolamine (Kikuta et al., 2004)
Scientific Research Applications
Oxidation and Degradation in Aqueous Solutions : Sunset Yellow FCF has been studied for its decolorization and degradation using electro-generated Fenton's reagent. This process showed significant mineralization and decolorization of the dye, suggesting its potential for environmental remediation of dye-contaminated waters (Ghoneim, El-Desoky, & Zidan, 2011).
Detection in Food Samples : A polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) was developed for detecting Sunset Yellow FCF in food samples. This method demonstrated high sensitivity and specificity, indicating its usefulness in monitoring the illegal use of this dye in foods (Xing et al., 2012).
Fluorescence Sensing Performance : Carbon dots functionalized for detecting Sunset Yellow FCF exhibited high selectivity and sensitivity. This study shows the potential of these carbon dots as a fluorescence sensor for detecting Sunset Yellow in food additives (Xu et al., 2021).
Adsorption Studies : Research on the removal of Sunset Yellow FCF from aqueous solutions using activated carbon entrapped in alginate showed high removal efficiency. This study presents an effective method for the removal of this dye from water, contributing to environmental clean-up efforts (Abdel-Aziz & Abdel- Gawad, 2020).
Reconsideration of Acceptable Daily Intake (ADI) : A study conducted by the European Food Safety Authority Panel re-evaluated the safety of Sunset Yellow FCF, establishing a new ADI and concluding that its reported uses and levels would not be of safety concern (E. Panel, 2014).
Analysis Methods Review : A review of methods for analyzing Sunset Yellow FCF in food and beverage products discussed various techniques, highlighting the need for advanced methods due to the dye's potential health effects (Rovina et al., 2016).
Genotoxic and Cytotoxic Effects : Studies have shown that Sunset Yellow FCF can have cytotoxic and genotoxic potential, suggesting caution in its use as a food additive (Kuş & Eroğlu, 2015).
properties
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTROHQCGFEF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
Record name | SUNSET YELLOW FCF | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021456 | |
Record name | FD&C Yellow 6 | |
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Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |
Record name | DIRECT YELLOW 11 | |
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Record name | FD & C YELLOW NO. 6 | |
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Record name | SUNSET YELLOW FCF | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FD&C yellow 6 | |
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Record name | C.I. Direct Yellow 11 | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |
Record name | DIRECT YELLOW 11 | |
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URL | https://cameochemicals.noaa.gov/chemical/20308 | |
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Record name | FD & C YELLOW NO. 6 | |
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Vapor Pressure |
1.43X10-22 mm Hg at 25 °C (estimated) | |
Record name | C.I. FOOD YELLOW 3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
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Product Name |
Sunset Yellow FCF | |
Color/Form |
Orange-red crystals, Orange powder | |
CAS RN |
1325-37-7, 2783-94-0 | |
Record name | DIRECT YELLOW 11 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
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Melting Point |
Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |
Record name | FD & C YELLOW NO. 6 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20404 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. FOOD YELLOW 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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